molecular formula C26H30Br2O6 B2684412 (1r,3r)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate CAS No. 1431697-73-2

(1r,3r)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate

Cat. No.: B2684412
CAS No.: 1431697-73-2
M. Wt: 598.328
InChI Key: TYOACHJBOFRHIC-YRAHBLPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,3r)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclobutane ring substituted with a bromophenyl group, a hydroxyl group, and a methyl ester group, making it an interesting subject for studies in organic chemistry and material science.

Scientific Research Applications

(1r,3r)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action for this compound. If it’s being used as a drug, the mechanism of action would depend on the specific biological target. If it’s being used as a reagent in a chemical reaction, the mechanism of action would depend on the reaction conditions and the other reagents present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. The presence of the bromine atom could potentially make the compound hazardous, as organobromine compounds can sometimes be toxic or corrosive .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in cell cultures and animal models. If it’s being used as a reagent in chemical synthesis, future research could involve exploring its reactivity under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a cyclobutane derivative in the presence of a palladium catalyst.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, thiourea in ethanol.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl and hydroxyl groups but different core structure.

    N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another bromophenyl derivative with a different functional group.

Uniqueness

(1r,3r)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate is unique due to its cyclobutane core, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

IUPAC Name

methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H15BrO3/c2*1-12(16)7-13(8-12,11(15)17-2)9-3-5-10(14)6-4-9/h2*3-6,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOACHJBOFRHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)OC)O.CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Br2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.